4-Iodo-1H-indazol-3-ol

Übersicht

Beschreibung

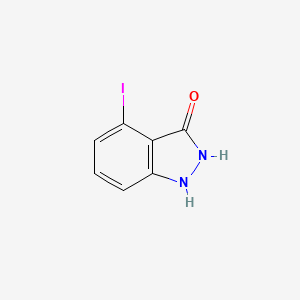

4-Iodo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the iodination of 1H-indazol-3-ol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with good purity .

Another method involves the cyclization of 2-iodoaniline with hydrazine hydrate in the presence of a suitable catalyst. This reaction forms the indazole ring, and subsequent hydroxylation at the 3-position can be achieved using a hydroxylating agent such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic and transition metal-catalyzed substitutions, enabling the introduction of aryl, alkyl, or heteroatom groups.

Nucleophilic Aromatic Substitution

- Reagents/Conditions : Amines (e.g., piperazine) or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

- Example : Reaction with piperazine yields 4-piperazinyl-1H-indazol-3-ol , a precursor for kinase inhibitors .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

| Entry | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenyl | 3-Phenyl-4-iodo-1H-indazol-3-ol | 77 | |

| 2 | 4-Methoxyphenyl | 3-(4-MeOPh)-4-iodo-1H-indazol-3-ol | 82 |

- Buchwald-Hartwig Amination :

Oxidation of the Hydroxyl Group

The 3-hydroxy group is oxidized to a carbonyl group under controlled conditions:

- Reagents : KMnO₄ (acidic) or CrO₃ (Jones oxidation).

- Product : 4-Iodo-1H-indazole-3-carboxylic acid , a key intermediate for peptide conjugates .

- Yield : 60–75% in H₂O/acetone at 0–25°C .

N-Alkylation

The indazole nitrogen (N1 or N2) undergoes regioselective alkylation:

- Reagents : Alkyl halides (e.g., methyl iodide) with KOH/acetone at 0°C.

- Conditions : 2 h stirring, followed by silica gel chromatography.

- Products : 1-Methyl-4-iodo-1H-indazol-3-ol (N1-alkylation) or 2-Methyl-4-iodo-2H-indazol-3-ol (N2-alkylation) .

| Alkylating Agent | Regioselectivity (N1:N2) | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | 3:1 | 70 | |

| Benzyl bromide | 2:1 | 65 |

Reduction Reactions

The iodine substituent can be reduced to hydrogen using:

- Reagents : NaBH₄ or LiAlH₄ in THF/EtOH.

- Product : 1H-Indazol-3-ol , a scaffold for anticoagulants .

- Yield : 60–80% under inert atmosphere .

Halogen Exchange

Iodine is replaced by other halogens via Ullmann-type reactions:

- Reagents : CuBr or CuCl in DMF at 120°C.

- Product : 4-Bromo-1H-indazol-3-ol or 4-Chloro-1H-indazol-3-ol .

- Yield : 55–65%.

Cyclization Reactions

4-Iodo-1H-indazol-3-ol participates in heterocycle formation:

- Example : Reaction with hydrazine hydrate forms pyrazolo[3,4-d]pyrimidines , potent kinase inhibitors .

- Conditions : Reflux in ethanol, 6–8 h.

- Yield : 50–60% .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

4-Iodo-1H-indazol-3-ol has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular mechanisms.

Wirkmechanismus

The mechanism of action of 4-Iodo-1H-indazol-3-ol depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding to the active site of the target enzyme or receptor, thereby inhibiting its activity . The compound can also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazol-3-ol: Lacks the iodine atom at the 4-position, resulting in different chemical reactivity and biological activity.

4-Bromo-1H-indazol-3-ol: Similar structure with a bromine atom instead of iodine, leading to variations in reactivity and potency.

4-Chloro-1H-indazol-3-ol: Contains a chlorine atom at the 4-position, which affects its chemical properties and applications.

Uniqueness

4-Iodo-1H-indazol-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain biological targets .

Biologische Aktivität

4-Iodo-1H-indazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound exhibits unique biochemical properties that influence its interaction with various biological targets:

- Enzyme Interaction : The compound interacts primarily with tyrosine kinases , which are crucial for the phosphorylation of proteins involved in cell signaling pathways. This interaction can modulate processes such as cell growth, differentiation, and apoptosis.

- Chemical Reactivity : The presence of the iodine atom at the 4-position enhances its reactivity, allowing it to participate in substitution reactions and increasing its binding affinity to specific biological targets.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

- Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce apoptosis through the activation of the p53/MDM2 pathway . This pathway is critical for regulating cell cycle and apoptosis, making it a target for cancer therapeutics .

- Impact on Cell Proliferation : Studies have demonstrated that treatment with this compound leads to a dose-dependent increase in apoptotic cells, suggesting its potential as an anti-cancer agent .

Molecular Mechanisms

The molecular mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to the active sites of tyrosine kinases and other enzymes, inhibiting their activity and altering downstream signaling pathways.

- Protein Modulation : It can modulate the expression levels of pro-apoptotic and anti-apoptotic proteins, such as increasing Bax and cleaved caspase-3 while decreasing Bcl-2 levels in treated cells .

- Chemical Stability : The hydroxyl group at the 3-position allows for hydrogen bonding interactions, further stabilizing its binding to target molecules.

Research Applications

This compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Serves as a building block for synthesizing kinase inhibitors and anti-cancer agents. |

| Chemical Biology | Used as a probe to investigate biological pathways and molecular mechanisms. |

| Material Science | Employed in developing organic semiconductors and light-emitting diodes (LEDs). |

| Pharmacological Studies | Investigated for its potential anti-inflammatory and antimicrobial properties. |

Case Studies

Several studies highlight the biological activity of this compound:

- Cancer Cell Line Studies : In vitro experiments showed that treatment with varying concentrations of this compound led to significant apoptosis in breast cancer cell lines (e.g., 4T1), with an IC50 value indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : A study utilizing western blot analysis demonstrated that exposure to this compound resulted in increased levels of pro-apoptotic markers (Bax and cleaved caspase-3) alongside decreased levels of anti-apoptotic markers (Bcl-2), confirming its role as a pro-apoptotic agent .

Eigenschaften

IUPAC Name |

4-iodo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLAQFXDGYKFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646279 | |

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-70-7 | |

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.